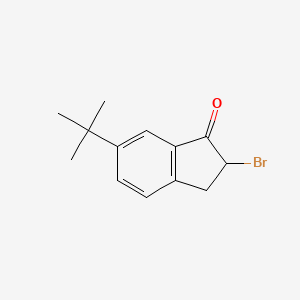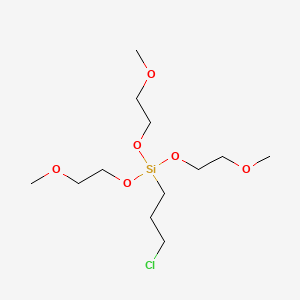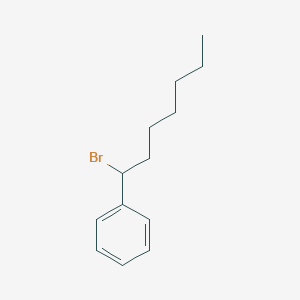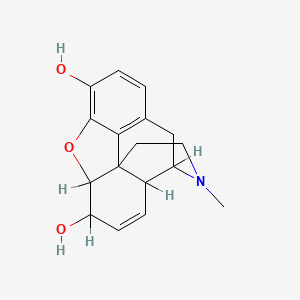
5-nitro-2-(pyrazine-2-carbonylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-2-(pyrazine-2-carbonylamino)benzoic acid is a chemical compound that features a nitro group, a pyrazine ring, and a carboxamido group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-(pyrazine-2-carbonylamino)benzoic acid can be achieved through a series of chemical reactions. One common method involves the transamidation reaction between pyrazinamide and p-aminobenzoic acid. This reaction typically occurs in the molten state and results in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
5-nitro-2-(pyrazine-2-carbonylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carboxamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group results in the formation of 5-amino-2-(pyrazine-2-carboxamido)benzoic acid.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-nitro-2-(pyrazine-2-carbonylamino)benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It may have potential as an active pharmaceutical ingredient due to its structural similarity to known drugs.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-nitro-2-(pyrazine-2-carbonylamino)benzoic acid involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The pyrazine ring and carboxamido group may also play roles in binding to specific molecular targets, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Pyrazine-2-carboxamido)benzoic acid: Similar structure but lacks the nitro group.
5-Amino-2-(pyrazine-2-carboxamido)benzoic acid: Formed by the reduction of the nitro group in 5-nitro-2-(pyrazine-2-carbonylamino)benzoic acid.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitro group, pyrazine ring, and carboxamido group makes this compound a versatile building block for various applications.
Eigenschaften
Molekularformel |
C12H8N4O5 |
|---|---|
Molekulargewicht |
288.22 g/mol |
IUPAC-Name |
5-nitro-2-(pyrazine-2-carbonylamino)benzoic acid |
InChI |
InChI=1S/C12H8N4O5/c17-11(10-6-13-3-4-14-10)15-9-2-1-7(16(20)21)5-8(9)12(18)19/h1-6H,(H,15,17)(H,18,19) |
InChI-Schlüssel |
GZTHETGGBOAUQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)NC(=O)C2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3,5-dichlorophenyl]-N'-[2-methylpropyl]thiourea](/img/structure/B8681620.png)
![[2,4'-Bipyridine]-5,6-diamine](/img/structure/B8681625.png)
![3-(3-bromo-phenyl)-6-chloro-1-trityl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8681635.png)


![2-(4-bromo-phenyl)-N-[2-(3,4-dimethoxy-phenyl)-ethyl]-acetamide](/img/structure/B8681657.png)


![BENZHYDRYL 2-(BENZOTHIAZOL-2-YLDITHIO)-ALPHA-(ISOPROPENYL)-4-OXO-3-[(PHENOXYACETYL)AMINO]AZETIDINE-1-ACETATE](/img/structure/B8681702.png)



